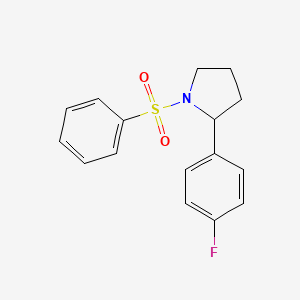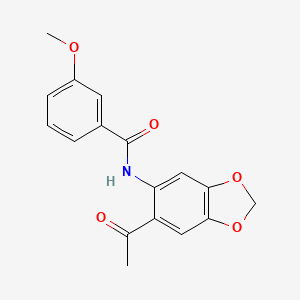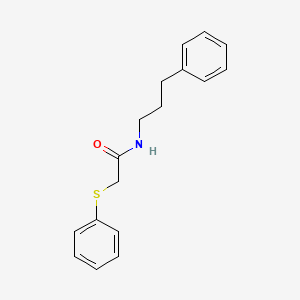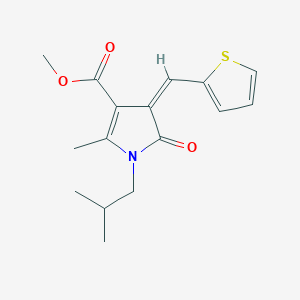
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide, also known as QNZ-46, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. QNZ-46 is a quinolinecarboxamide derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Mécanisme D'action
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide works by inhibiting the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the expression of genes involved in inflammation and cell survival. 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide inhibits the activity of NF-κB by binding to the DNA-binding domain of the protein, preventing it from binding to DNA and activating gene expression.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. Inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease have been shown to be associated with increased NF-κB activity. 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to inhibit NF-κB activity and reduce inflammation in these diseases. 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is its specificity for NF-κB inhibition. 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB without affecting other transcription factors, making it a useful tool for studying the role of NF-κB in various biological processes. However, one of the limitations of 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is its cytotoxicity at high concentrations. Careful attention must be paid to the concentration of 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide used in experiments to avoid non-specific effects.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory properties in these diseases, and further studies are needed to determine its efficacy in clinical trials. Another potential application is in cancer therapy. 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in preclinical and clinical trials. Additionally, further studies are needed to determine the safety and toxicity of 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide in humans.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to have potential applications in biomedical research, particularly in the fields of inflammation and cancer. Studies have shown that 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. 2-(4-bromophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has also been shown to have anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O/c1-16(2)17-9-13-20(14-10-17)27-25(29)22-15-24(18-7-11-19(26)12-8-18)28-23-6-4-3-5-21(22)23/h3-16H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGPKUYCDMGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4847809.png)
![N-[2-(aminocarbonyl)phenyl]-7-chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4847817.png)
![1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4847831.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)
![4-[({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4847840.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4847847.png)
![ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4847850.png)

![N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4847869.png)
![N-1-adamantyl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847885.png)